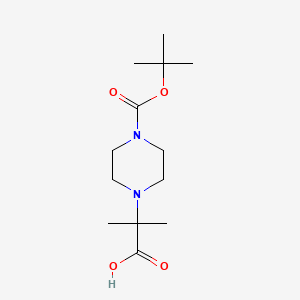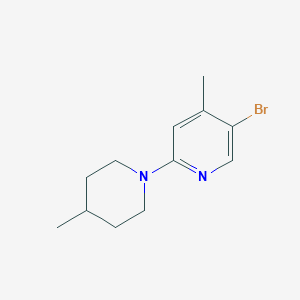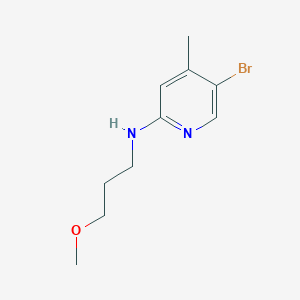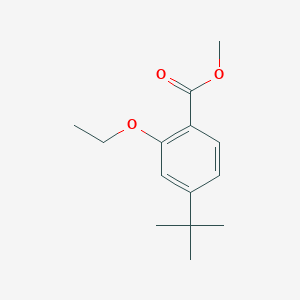
Ácido 2-(4-(terc-butoxicarbonil)piperazin-1-il)-2-metilpropanoico
Descripción general
Descripción
The compound “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid” is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Synthesis Analysis
The synthesis of a similar compound, “1-Boc-4-(2-carboxy-phenyl)-piperazine”, involves the use of BH3-THF in THF at 0° C. The solution is stirred overnight, cooled to about 0° C, and then 60 mL of 2 M NaOH is added followed by EtOAc and brine.
Molecular Structure Analysis
The molecular structure of a similar compound, “(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid”, has a molecular weight of 306.17 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(4-Boc-piperazin-1-yl)-3-butenoic acid”, are as follows: it is a solid with a melting point of 157 °C (lit.) .
Aplicaciones Científicas De Investigación
Síntesis y Desarrollo de Fármacos
Este compuesto se utiliza a menudo en la síntesis de diversos fármacos debido a su función como grupo protector para las aminas. El grupo terc-butoxicarbonil (Boc) se emplea comúnmente en la síntesis de cadenas peptídicas. Protege la funcionalidad amina durante reacciones que de otro modo podrían afectarle, lo que permite la construcción gradual de moléculas complejas .
Ciencia de los Materiales
En la ciencia de los materiales, este compuesto se puede utilizar para modificar las propiedades superficiales de los materiales. Al unir la piperazina protegida con Boc a una superficie, los investigadores pueden crear materiales con una hidrofobicidad o hidrofilicidad alterada, lo que puede ser útil para crear recubrimientos especializados o dispositivos biomédicos .
Bioconjugación
Las técnicas de bioconjugación a menudo utilizan piperazinas protegidas con Boc como enlaces para unir pequeñas moléculas, péptidos u otras entidades a biomoléculas más grandes. Esto es particularmente útil en el desarrollo de sistemas de administración de fármacos dirigidos, donde el fármaco debe liberarse en un entorno biológico específico .
Química Analítica
En la química analítica, los derivados de este compuesto pueden servir como estándares o reactivos. Por ejemplo, se pueden utilizar en cromatografía para ayudar a identificar o cuantificar sustancias dentro de una mezcla comparando los tiempos de retención u otras características .
Química Agrícola
La estructura de la piperazina protegida con Boc puede ser un precursor de agroquímicos. Estos compuestos se pueden hacer reaccionar posteriormente para producir pesticidas o herbicidas con mecanismos de acción específicos, contribuyendo al desarrollo de nuevos productos agrícolas .
Ciencia Ambiental
En la ciencia ambiental, este compuesto se puede utilizar para estudiar los procesos de degradación o para desarrollar nuevos métodos para la eliminación de sustancias peligrosas. Su estabilidad en diversas condiciones lo convierte en un buen candidato para estos estudios .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMRPRGMUNAZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240619-73-1 | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)

![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)


